Fungichromin

準備方法

ペンタマイシンは、ストレプトマイセス・ペンタチクス菌を用いた生合成経路によって合成されます . このプロセスには、特定の条件下で細菌を発酵させて抗生物質を生成することが含まれます。 粗ペンタマイシンはその後、フレーク状のモルフォリン溶媒和物を形成するなど、さまざまな方法で精製されます . このプロセスにより、ペンタマイシンは95%を超える純度で得られます .

化学反応の分析

ペンタマイシンは、酸化や水酸化などのいくつかの種類の化学反応を受けます . ペンタマイシンの生合成には、シトクロムP450酵素によるC-14位へのヒドロキシル基の導入が含まれます . この反応は、活性化合物を形成するために重要です。 これらの反応で使用される一般的な試薬には、シトクロムP450酵素やその他の酸化剤が含まれます . これらの反応から生成される主な生成物は、活性抗真菌化合物であるペンタマイシンです .

科学研究の応用

ペンタマイシンは、幅広い科学研究の応用範囲を持っています。 化学では、ポリエーテルマクロライド系抗生物質のモデル化合物として使用されます . 生物学および医学では、ペンタマイシンは、膣カンジダ症やトリコモナス症などの真菌感染症の治療に使用されます . 組織培養において、抗がん剤であるブレオマイシンの有効性を高めることも示されています . さらに、ペンタマイシンは肺アスペルギルス症の治療に使用されます .

科学的研究の応用

Agricultural Applications

1. Biocontrol Agent

Fungichromin has been extensively studied for its role as a biocontrol agent against various plant pathogens. Research indicates that it effectively suppresses the incidence of damping-off disease caused by R. solani in crops such as cabbage and cucumber.

- Case Study: Cabbage Damping-Off Control

- Source: Streptomyces padanus PMS-702

- Findings: this compound exhibited a minimum inhibitory concentration (MIC) of 72 µg/mL against R. solani AG-4, demonstrating over 90% inhibition in bioassays .

- Production Enhancement: Optimizing fermentation conditions increased this compound yield significantly, achieving levels up to 1999.6 µg/mL through nutrient modifications and oil supplementation .

2. Control of Downy Mildew

This compound has shown efficacy in controlling downy mildew in cucumbers, with studies indicating substantial reductions in disease severity.

- Experimental Setup:

Medicinal Applications

1. Antifungal Properties

Beyond agricultural uses, this compound's antifungal properties are being explored for potential therapeutic applications against human fungal infections.

- Research Findings:

Production Optimization

The production of this compound can be enhanced through various fermentation strategies:

- Nutrient Optimization: The addition of oils (e.g., soybean oil) and ammonium-trapping agents has been shown to significantly increase yield. For instance, the yield from Streptomyces sp. WP-1 was improved to 5741.7 mg/L through these methods .

- Genetic Engineering: Recent studies involved the identification and manipulation of biosynthetic gene clusters responsible for this compound production, resulting in a record yield of 8.5 g/L .

Table 1: Antifungal Activity of this compound Against Plant Pathogens

| Pathogen | Minimum Inhibitory Concentration (µg/mL) | Efficacy (%) |

|---|---|---|

| Rhizoctonia solani AG-4 | 72 | >90 |

| Fusarium oxysporum | Not specified | High |

| Alternaria brassicicola | Not specified | Moderate |

Table 2: Production Yield Enhancement Strategies

| Strategy | Yield Improvement Factor | Maximum Yield (mg/L) |

|---|---|---|

| Nutrient Modification | Up to 29-fold | 1999.6 |

| Oil Supplementation | Up to 2.9-fold | 5741.7 |

| Genetic Engineering | N/A | 8500 |

作用機序

ペンタマイシンは、真菌細胞膜のステロールに結合することによって抗真菌効果を発揮し、膜の不安定化と細胞死につながります . ペンタマイシンの主要な分子標的は、エルゴステロールであり、真菌細胞膜の主要成分です . ペンタマイシンはエルゴステロールに結合することにより、細胞膜の完全性を破壊し、細胞内容物の漏れを引き起こし、最終的には細胞死につながります .

類似化合物の比較

ペンタマイシンは、フィリピンIIIやアムホテリシンBなどの他のポリエーテル系抗生物質に似ています . ペンタマイシンは、哺乳類の細胞膜に影響を与えることなく、真菌の細胞膜を特異的に標的とする能力が特徴です . この特異性により、ペンタマイシンは、他のポリエーテル系抗生物質と比較して副作用が少なく、貴重な抗真菌剤となっています . 類似の化合物には以下が含まれます。

- フィリピンIII

- アムホテリシンB

- ナイスタチン

類似化合物との比較

Pentamycin is similar to other polyene antibiotics such as filipin III and amphotericin B . pentamycin is unique in its ability to specifically target fungal cell membranes without affecting mammalian cell membranes . This specificity makes pentamycin a valuable antifungal agent with fewer side effects compared to other polyene antibiotics . Similar compounds include:

- Filipin III

- Amphotericin B

- Nystatin

Pentamycin’s unique mechanism of action and specificity for fungal cell membranes make it a valuable tool in both clinical and research settings .

生物活性

Fungichromin, a polyene macrolide antibiotic produced by various Streptomyces species, has garnered significant attention due to its potent antifungal properties. This article synthesizes current research findings on the biological activity of this compound, focusing on its efficacy against pathogenic fungi, production methods, and potential applications in agriculture and medicine.

Overview of this compound

This compound is primarily derived from Streptomyces padanus and other related actinomycetes. It exhibits strong antifungal activity against a range of pathogenic fungi, including Rhizoctonia solani, Fusarium oxysporum, and Candida albicans. Its mechanism of action involves inhibiting fungal cell growth and spore germination, making it a valuable candidate for agricultural biocontrol agents.

Minimum Inhibitory Concentration (MIC)

The antifungal potency of this compound has been quantified through various bioassays. The following table summarizes the MIC values reported in different studies:

The data indicates that this compound is particularly effective against Fusarium oxysporum, with a notably low MIC, suggesting high potency.

This compound's antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit essential cellular processes. This disruption leads to increased permeability and ultimately cell death. Studies have demonstrated that this compound can significantly reduce mycelial growth and conidia germination in susceptible fungi, enhancing its potential as a biocontrol agent in agricultural settings.

Case Studies

- Control of Damping-Off Disease : A study involving cabbage seedlings demonstrated that treatment with culture filtrate from Streptomyces padanus significantly reduced the incidence of damping-off caused by Rhizoctonia solani. The application of this compound was shown to be effective in promoting seedling health and reducing fungal infections in a controlled environment .

- Endophytic Production : Research on an endophytic strain of Streptomyces (WP-1) isolated from Pinus dabeshanensis revealed that fermentation conditions could be optimized to enhance this compound production. The addition of oils during fermentation resulted in a 2.9-fold increase in yield, highlighting the potential for industrial-scale production .

Production Methods

The production of this compound can be influenced by various factors:

- Fermentation Conditions : Optimal conditions include the use of specific carbon sources (e.g., oils) and ammonium-trapping agents to maximize yield.

- Isolation Techniques : High-performance liquid chromatography (HPLC) and silica gel column chromatography are commonly employed for the purification of this compound from culture filtrates .

特性

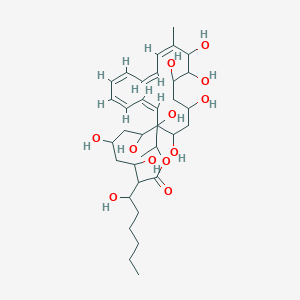

IUPAC Name |

4,6,8,10,12,14,15,16,27-nonahydroxy-3-(1-hydroxyhexyl)-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H58O12/c1-4-5-11-16-29(41)32-30(42)20-26(38)18-24(36)17-25(37)19-27(39)21-31(43)34(45)33(44)22(2)14-12-9-7-6-8-10-13-15-28(40)23(3)47-35(32)46/h6-10,12-15,23-34,36-45H,4-5,11,16-21H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJUUQSLGVCRQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1C(CC(CC(CC(CC(CC(C(C(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H58O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859991 | |

| Record name | 4,6,8,10,12,14,15,16,27-Nonahydroxy-3-(1-hydroxyhexyl)-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

670.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6834-98-6 | |

| Record name | Fungichromin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary mechanism of action of fungichromin?

A1: this compound exerts its antifungal activity by binding to sterols, primarily ergosterol, present in fungal cell membranes. [, , ] This interaction disrupts membrane integrity, leading to increased permeability and leakage of essential cellular components, ultimately resulting in cell death. [, , ]

Q2: Does this compound exhibit selectivity towards fungal cells over mammalian cells?

A2: Yes, this compound shows preferential binding to ergosterol, the predominant sterol in fungal membranes, over cholesterol, the primary sterol found in mammalian cell membranes. [, , ] This selectivity makes it a promising antifungal agent with potentially reduced toxicity towards mammalian cells.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C35H58O12 and a molecular weight of 670 g/mol. [, ]

Q4: What spectroscopic techniques are useful for characterizing this compound?

A4: Several spectroscopic methods are valuable for characterizing this compound, including:* UV-Vis Spectroscopy: Shows characteristic absorption peaks for polyene macrolides. [, ]* Infrared Spectroscopy (IR): Provides information about functional groups present in the molecule. [, ]* Nuclear Magnetic Resonance (NMR): Offers detailed structural information, including the connectivity and stereochemistry of atoms within the molecule. [, , ]* Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, ]

Q5: Is this compound stable in different solvents?

A5: this compound can be susceptible to autoxidation in the presence of oxygen, particularly in methanol solutions. [] The use of antioxidants can help mitigate this degradation process.

Q6: How do different media compositions influence this compound production?

A6: Research indicates that the composition of the culture medium significantly impacts this compound production by Streptomyces species. Specific carbon sources like cellobiose, galactose, glucose, mannose, and xylose, as well as nitrogen sources like glutamic acid and organic compounds like peanut meal, have been shown to enhance this compound production. []

Q7: Does this compound possess any known catalytic properties?

A7: There is limited research regarding the catalytic properties of this compound. Its primary mode of action revolves around binding to ergosterol and disrupting membrane integrity rather than acting as a catalyst in chemical reactions.

Q8: Have computational methods been applied to study this compound?

A8: While detailed computational studies on this compound are limited in the provided literature, such approaches could offer valuable insights into its structure-activity relationship, binding interactions with ergosterol, and potential for modifications to enhance its properties.

Q9: How does altering the structure of this compound affect its activity?

A9: Research on structurally similar polyene macrolide antibiotics suggests that modifications to the macrocyclic ring or side chains can influence their antifungal activity, potency, and selectivity. For example, truncating the side chain of this compound led to the production of new polyene antibiotics with altered properties. []

Q10: What safety considerations should be taken into account when handling this compound?

A10: While specific SHE regulations concerning this compound are not detailed in the provided research, it's crucial to handle this potent antifungal agent with caution:* Use appropriate personal protective equipment (gloves, lab coat, eye protection) to prevent skin or eye contact.* Conduct all manipulations in a well-ventilated area to minimize inhalation risks.* Adhere to safe laboratory practices and dispose of waste materials appropriately.

Q11: What is known about the pharmacokinetic properties of this compound?

A11: Detailed pharmacokinetic data on this compound is limited in the provided literature. Further research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Q12: What types of in vitro and in vivo studies have been conducted on this compound?

A13: Research highlights the potent antifungal activity of this compound against a variety of fungal pathogens:* In vitro studies: Demonstrate this compound's efficacy against various fungal species, including Rhizoctonia solani, Pythium, and Fusarium. [, , , , ]* Plant-based assays: Highlight its potential as a biocontrol agent against plant pathogenic fungi. [, , , ]* Animal models and clinical trials: Further research is needed to evaluate its efficacy and safety in animal models and clinical settings.

Q13: Are there known mechanisms of resistance to this compound?

A13: While specific this compound resistance mechanisms haven't been extensively studied in the provided literature, potential mechanisms could include: * Alterations in ergosterol biosynthesis: Reducing the availability of the target molecule.* Efflux pumps: Expelling this compound from the fungal cell.* Modifications to the cell membrane: Reducing this compound binding or uptake.

Q14: What is the safety profile of this compound?

A14: While this compound exhibits selective toxicity towards fungal cells, research on its potential long-term effects is limited.

Q15: What analytical techniques are used to quantify this compound?

A17: Various analytical methods are employed to characterize and quantify this compound:* High-Performance Liquid Chromatography (HPLC): Separates and quantifies this compound from complex mixtures. [, ]* Mass Spectrometry (MS): Confirms the molecular weight and provides structural information. [, ]* Bioassays: Assess its antifungal activity against target organisms. [, , ]

Q16: What is the environmental fate and impact of this compound?

A16: Research on the environmental fate and potential ecotoxicological effects of this compound is limited in the provided literature. Further studies are needed to evaluate its impact on ecosystems and develop mitigation strategies if needed.

Q17: What is the solubility profile of this compound in different media?

A17: Information on this compound's dissolution rate and solubility in various media is limited in the provided research. Understanding these properties is essential for developing effective formulations.

Q18: What are the historical milestones in this compound research?

A20: Key historical milestones in this compound research include:* Discovery and initial characterization: this compound was first isolated and characterized as a polyene macrolide antibiotic with antifungal activity. []* Structural elucidation: Determination of its complete structure, including stereochemistry, using spectroscopic techniques and chemical degradation studies. []* Investigation of its mode of action: Understanding its interaction with sterols in fungal cell membranes. [, , ]* Exploration of its potential applications: Assessing its use as a biocontrol agent against plant fungal diseases. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。